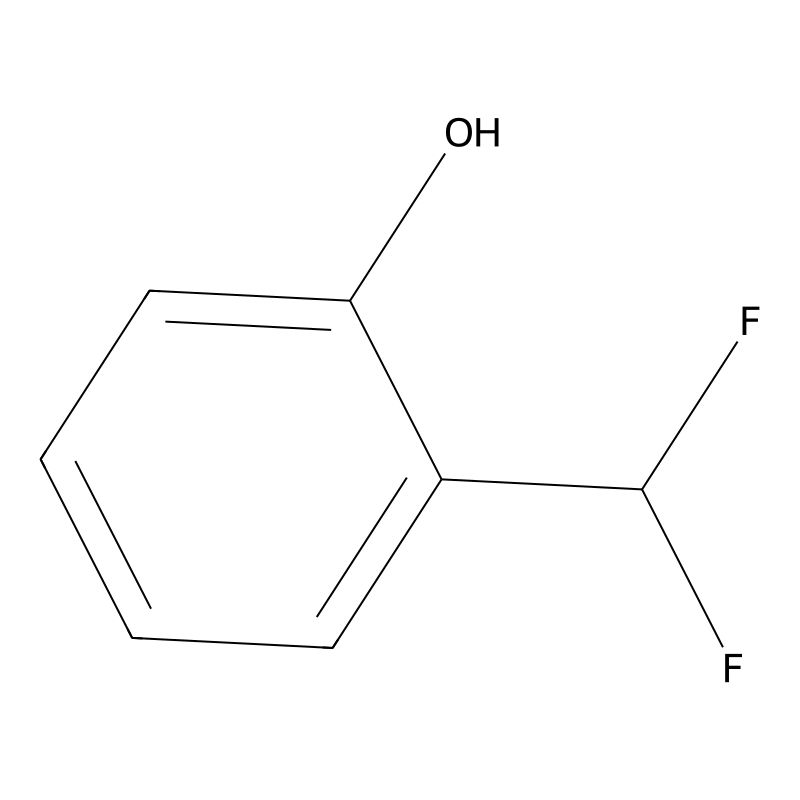2-(Difluoromethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Difluoromethyl)phenol is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) attached to a phenolic ring. Its chemical formula is C7H6F2O, and it exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and interaction with biological systems. The difluoromethyl group enhances the compound's lipophilicity and can affect its hydrogen bonding capabilities, making it a subject of interest in various chemical and biological applications.
Due to the lack of research on 2-(Trifluoromethyl)phenol, its mechanism of action in any biological system is unknown.
Precursor for Fluorine-Containing Pharmaceuticals:
The presence of the difluoromethyl group (CF₂H) in DFMP makes it a valuable precursor for synthesizing novel pharmaceuticals with enhanced biological properties. The CF₂H group can influence a drug's interaction with its target, potentially improving its potency, selectivity, and metabolic stability. Studies have shown that incorporating fluorine atoms into drug molecules can lead to improved drug efficacy .
Probe Molecule for Studying Protein-Ligand Interactions:
DFMP's unique structure allows it to be used as a probe molecule to study protein-ligand interactions. By attaching a fluorescent tag to DFMP, researchers can monitor its binding to specific proteins, providing valuable insights into protein function and drug discovery processes .
- Electrophilic Aromatic Substitution: The hydroxyl group (-OH) on the phenolic ring can activate the aromatic system towards electrophilic substitution, allowing for further functionalization at ortho or para positions relative to the hydroxyl group.
- Nucleophilic Substitution: The difluoromethyl group can be replaced by stronger nucleophiles under certain conditions, facilitating the synthesis of more complex structures.
- Formation of Ethers: 2-(Difluoromethyl)phenol can react with alkyl halides or other electrophiles to form ethers, which are valuable in organic synthesis .
Several synthetic routes have been developed for producing 2-(Difluoromethyl)phenol:
- Direct Difluoromethylation: This method involves the reaction of phenolic precursors with difluoromethylating agents under acidic or basic conditions. Recent advancements include metal-catalyzed methods that enhance yield and selectivity .
- Halogen Exchange Reactions: Utilizing halogenated substrates (e.g., brominated or chlorinated phenols), halogen exchange can introduce the difluoromethyl group through nucleophilic substitution reactions .
- Three-Step Synthesis from Phenols: A common approach involves converting phenols into their respective formate esters, followed by chlorination and subsequent fluorination to yield difluoromethyl ethers .
2-(Difluoromethyl)phenol finds applications across various fields:
- Pharmaceuticals: It serves as a building block for synthesizing pharmaceuticals with improved efficacy and reduced side effects.
- Agricultural Chemicals: The compound may be explored as an active ingredient in agrochemicals due to its potential herbicidal or fungicidal properties.
- Material Science: Its unique properties make it suitable for developing advanced materials, including polymers with enhanced thermal stability and chemical resistance.
Studies investigating the interactions of 2-(Difluoromethyl)phenol with biological macromolecules are crucial for understanding its potential therapeutic applications. Initial findings suggest that the compound may interact with proteins through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Further research is needed to elucidate these interactions comprehensively .
Several compounds share structural similarities with 2-(Difluoromethyl)phenol, each exhibiting unique properties:
The uniqueness of 2-(Difluoromethyl)phenol lies in its specific difluoromethyl substitution pattern, which significantly alters its chemical behavior compared to other similar compounds. This property enhances its potential utility in synthetic organic chemistry and medicinal applications.








